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molecular formula C9H6N4O2 B1394598 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid CAS No. 933191-25-4

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Cat. No. B1394598
M. Wt: 202.17 g/mol
InChI Key: WULZRCCJSITGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A pressure vessel is charged with 2-cyanopyrimidine (7.88 g, 75 mmol), N-acetyl cysteine (1.22 g, 7.5 mmol), ammonium acetate (6.93 g, 90 mmol), and MeOH (75 mL). The vessel is sealed and heated at 110° C. for 1.5 h, and then cooled to rt. To the reaction mixture is added sodium 2-ethoxycarbonyl-3-oxo-but-1-en-1-olate (17 g, 86.25 mmol) and MeOH (75 mL). The mixture is heated to reflux for 1.5 h and then cooled to rt. NaOH (6 g, 150 mmol) and water (80 mL) are added. The mixture is stirred for 30 min or until LC-MS indicates complete hydrolysis of the intermediate ester. The pH of the reaction mixture is adjusted to 3 with concentrated (12 M) aqueous HCl. MeOH is evaporated in vacuo, and the resulting precipitate is collected via filtration and washed with minimal chilled water to yield [2,2′]bipyrimidinyl-5-carboxylic acid (59%). MS: 203 (M+H); 1H NMR (300 MHz, CDCl3): δ=7.71 (t, 1H), 9.06 (d, 2H), 9.40 (s, 2H).
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
sodium 2-ethoxycarbonyl-3-oxo-but-1-en-1-olate
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].C([NH:12][C@H](C(O)=O)CS)(=O)C.C([O-])(=O)C.[NH4+].C([O:26][C:27]([C:29]([C:32](=O)C)=[CH:30][O-])=[O:28])C.[Na+].[OH-].[Na+]>O.CO>[N:2]1[CH:30]=[C:29]([C:27]([OH:26])=[O:28])[CH:32]=[N:12][C:1]=1[C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
7.88 g
Type
reactant
Smiles
C(#N)C1=NC=CC=N1
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium 2-ethoxycarbonyl-3-oxo-but-1-en-1-olate
Quantity
17 g
Type
reactant
Smiles
C(C)OC(=O)C(=C[O-])C(C)=O.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min or until LC-MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel is sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
with concentrated (12 M) aqueous HCl
CUSTOM
Type
CUSTOM
Details
MeOH is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected via filtration
WASH
Type
WASH
Details
washed
TEMPERATURE
Type
TEMPERATURE
Details
with minimal chilled water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(N=CC(=C1)C(=O)O)C1=NC=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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